molecular formula C16H20F2N4O B5879501 N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

货号 B5879501
分子量: 322.35 g/mol
InChI 键: IUWMTKSYTYBCLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as CP-690,550, is a small molecule drug that has been studied extensively for its immunosuppressive properties. It was initially developed as a treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis, but has also been investigated for its potential in treating other conditions such as multiple sclerosis and organ transplant rejection.

作用机制

N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide acts as a selective inhibitor of JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. JAK3 plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), and interleukin-15 (IL-15), which are involved in the activation and proliferation of immune cells. By inhibiting JAK3, N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide can reduce the production of these cytokines and prevent the activation of immune cells.
Biochemical and Physiological Effects:
N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have potent immunosuppressive effects in various preclinical models of autoimmune diseases and transplant rejection. In clinical trials, it has been demonstrated to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, it can also have adverse effects on the immune system, such as increasing the risk of infections and impairing the body's ability to fight off cancer cells.

实验室实验的优点和局限性

N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful tool for studying the role of JAK3 in immune responses and for investigating the potential of JAK inhibitors as therapeutic agents for autoimmune diseases and transplant rejection. However, its immunosuppressive effects can also limit its use in certain experiments, such as those involving the study of immune responses to infections or cancer cells.

未来方向

There are several potential future directions for research on N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide and other JAK inhibitors. These include:
1. Investigating the potential of JAK inhibitors in combination with other immunosuppressive agents for the treatment of autoimmune diseases and transplant rejection.
2. Developing more selective JAK inhibitors that target specific JAK isoforms to reduce the risk of adverse effects.
3. Studying the long-term effects of JAK inhibitors on the immune system and the risk of infections and cancer.
4. Investigating the potential of JAK inhibitors in the treatment of other conditions such as cancer, asthma, and allergies.
5. Developing new methods for delivering JAK inhibitors to specific tissues or cells to reduce the risk of adverse effects.

合成方法

The synthesis of N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves several steps, starting with the reaction of 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with cycloheptylamine to form the corresponding amide. This is followed by the introduction of a difluoromethyl group at the 7-position using a reagent such as difluoromethyltriphenylphosphonium bromide. The final step involves the coupling of the resulting intermediate with N,N-dimethylformamide dimethyl acetal to form N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide.

科学研究应用

N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied in preclinical and clinical trials for its immunosuppressive properties. It works by inhibiting the activity of a protein called Janus kinase (JAK), which is involved in the signaling pathways of various cytokines and growth factors that play a role in immune responses. By blocking JAK activity, N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide can reduce inflammation and prevent immune cells from attacking healthy tissues.

属性

IUPAC Name

N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N4O/c1-10-8-13(14(17)18)22-15(20-10)12(9-19-22)16(23)21-11-6-4-2-3-5-7-11/h8-9,11,14H,2-7H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWMTKSYTYBCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。